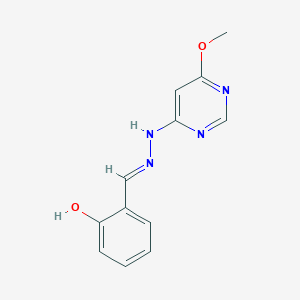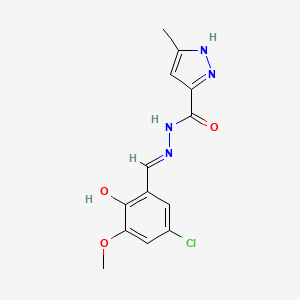
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone, also known as H2bp, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. H2bp belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
作用機序
The exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is not fully understood. However, studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the programmed cell death process. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to prevent the formation of amyloid-beta plaques by inhibiting the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that plays a key role in cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone. One of the areas of interest is the development of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone-based anti-cancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods for 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone may improve its bioavailability and efficacy. Finally, the evaluation of the toxicity and safety profile of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is necessary for its clinical development.
Conclusion
In conclusion, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is a promising chemical compound with potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, antioxidant and anti-inflammatory properties, and inhibitory effects on enzymes such as acetylcholinesterase. Although 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has several advantages, its relatively low solubility in water is a limitation. Future research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone should focus on the development of more efficient synthesis methods, the evaluation of toxicity and safety profile, and the development of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone-based anti-cancer drugs.
合成法
The synthesis of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone.
科学的研究の応用
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects by preventing the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.
特性
IUPAC Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-12-6-11(13-8-14-12)16-15-7-9-4-2-3-5-10(9)17/h2-8,17H,1H3,(H,13,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHBUWIPMKCGAI-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazono]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)
![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)
![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)
![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)